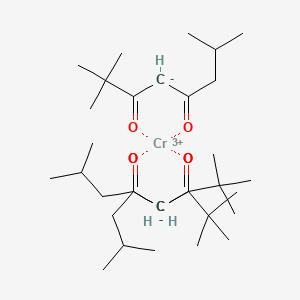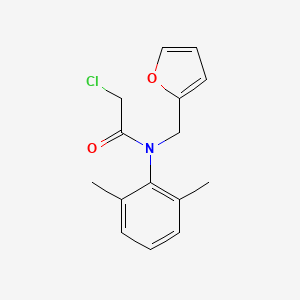
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of indolizinoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate indole derivatives with quinoline precursors under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolizinoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indolizinoquinoline compounds .
Scientific Research Applications
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate: Another complex indolizinoquinoline derivative with similar structural features.
2-((2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl: A compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
32889-94-4 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 7-methoxy-9-oxo-11H-indolizino[1,2-b]quinoline-8-carboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-3-25-19(23)16-15(24-2)9-14-17-12(10-21(14)18(16)22)8-11-6-4-5-7-13(11)20-17/h4-9H,3,10H2,1-2H3 |
InChI Key |
QXEKBRFTLMLECO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


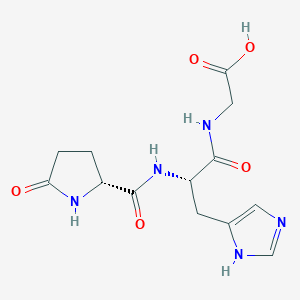
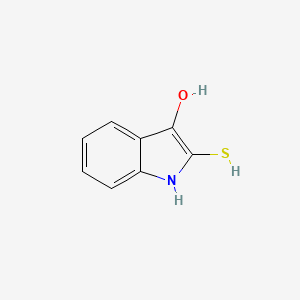
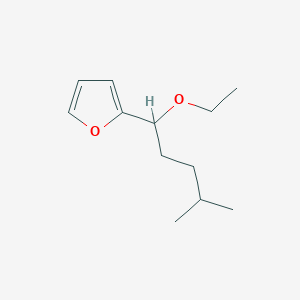
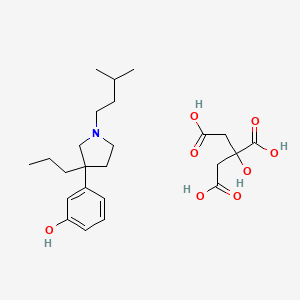
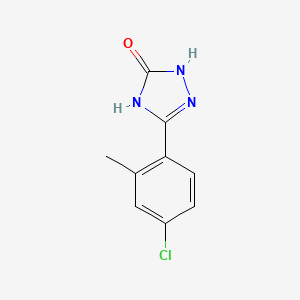
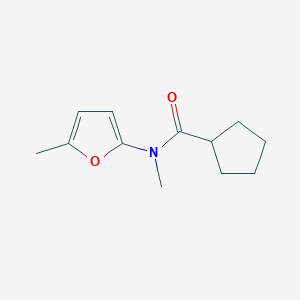
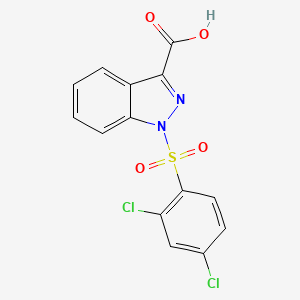
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
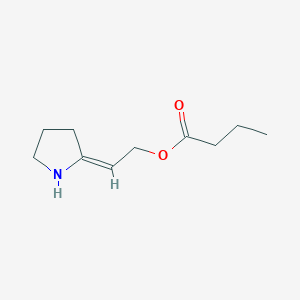

![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
